molecular formula C16H11F5O3 B12307944 Perfluorophenyl 3-(benzyloxy)propanoate

Perfluorophenyl 3-(benzyloxy)propanoate

Cat. No.: B12307944
M. Wt: 346.25 g/mol
InChI Key: MMUKFUSHCDVVME-UHFFFAOYSA-N
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Description

Perfluorophenyl 3-(benzyloxy)propanoate is an organic compound characterized by the presence of a perfluorophenyl group attached to a 3-(benzyloxy)propanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Perfluorophenyl 3-(benzyloxy)propanoate typically involves the esterification of 3-(benzyloxy)propanoic acid with perfluorophenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and reagents, can make the industrial synthesis more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Perfluorophenyl 3-(benzyloxy)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Ester Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide in aqueous solutions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or chromium trioxide can be used, while reducing agents include lithium aluminum hydride or sodium borohydride.

Major Products

    Nucleophilic Substitution: Substituted perfluorophenyl derivatives.

    Ester Hydrolysis: 3-(benzyloxy)propanoic acid and perfluorophenol.

    Oxidation and Reduction: Corresponding aldehydes, carboxylic acids, or alcohols.

Mechanism of Action

The mechanism of action of Perfluorophenyl 3-(benzyloxy)propanoate is largely dependent on its chemical structure. The perfluorophenyl group imparts significant electron-withdrawing effects, which can influence the reactivity of the ester and benzyloxy groups. This compound can interact with various molecular targets through hydrogen bonding, π-π interactions, and electrostatic interactions, affecting pathways involved in chemical reactions and biological processes .

Comparison with Similar Compounds

Similar Compounds

    Perfluorophenyl 3-(benzyloxy)propanoate: Characterized by the presence of a perfluorophenyl group.

    Perfluorophenyl 3-(benzyloxy)butanoate: Similar structure but with an additional methylene group in the propanoate chain.

    Perfluorophenyl 3-(benzyloxy)acetate: Similar structure but with a shorter acetate chain.

Uniqueness

The presence of the benzyloxy group also adds to its versatility in various chemical reactions and applications .

Properties

Molecular Formula

C16H11F5O3

Molecular Weight

346.25 g/mol

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 3-phenylmethoxypropanoate

InChI

InChI=1S/C16H11F5O3/c17-11-12(18)14(20)16(15(21)13(11)19)24-10(22)6-7-23-8-9-4-2-1-3-5-9/h1-5H,6-8H2

InChI Key

MMUKFUSHCDVVME-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F

Origin of Product

United States

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